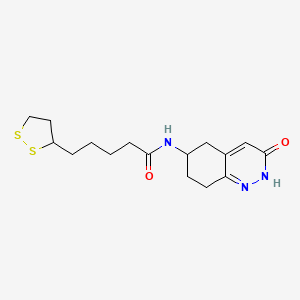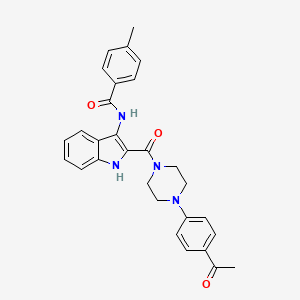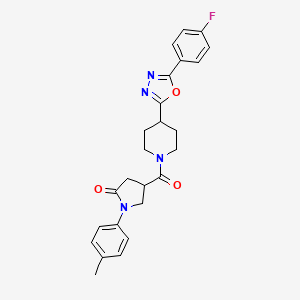![molecular formula C14H16N2O B2823887 6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1338682-62-4](/img/structure/B2823887.png)
6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one, also known as DMN-10, is a newly synthesized organic compound with a wide range of potential applications in scientific research. It has been used in various experiments to investigate the effects of its structure, mechanism of action, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthetic Methodologies : New methodologies for synthesizing naphthyridine derivatives have been developed, demonstrating the compound's relevance in organic chemistry. For example, a study presents an efficient process for synthesizing tetrahydrobenzo[b]acridine derivatives through a three-component cyclocondensation, highlighting the importance of green chemistry principles such as using non-toxic solvents and avoiding catalysts (Kamalifar & Kiyani, 2019). Similarly, another study showcases the synthesis of benzo[c]phenanthridine derivatives, pointing towards the exploration of structure-activity relationships within this family of compounds (Janin et al., 1993).
Cytotoxic and Antitumor Properties : Some naphthyridine derivatives exhibit potent antitumor and cytotoxic activities, as seen in studies evaluating their effects on topoisomerase I and II, with varying degrees of success across different tumor models (Ruchelman et al., 2003; Chang et al., 1999). These findings suggest potential applications in designing new anticancer agents.
Antimicrobial Activity : Derivatives of naphthyridine, such as alkoxyphthalimide derivatives, have shown notable antibacterial and antifungal activities, proposing their use in developing new antimicrobial agents (Bhambi et al., 2009).
Fluorescence Properties and DNA Detection : Certain naphthyridine derivatives demonstrate fluorescence properties that can be enhanced upon interaction with DNA, offering a novel approach for DNA/RNA detection in biological research (Okuma et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes likeCasein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
It can be inferred from related compounds that it may inhibit the activity of its target enzymes, thereby preventing the deactivation of the tumor suppressor protein pten .
Biochemical Pathways
The compound likely affects the biochemical pathways involving its target enzymes, CK2 and GSK3β . By inhibiting these enzymes, it prevents the phosphorylation and subsequent deactivation of PTEN, a tumor suppressor protein . This could potentially lead to a decrease in tumor growth.
Result of Action
The result of the compound’s action would likely be a decrease in tumor growth, given its potential to prevent the deactivation of the tumor suppressor protein PTEN . .
Eigenschaften
IUPAC Name |
6,7-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-8-3-4-10-13(9(8)2)16-12-5-6-15-7-11(12)14(10)17/h3-4,15H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZCTKBQMCOEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(N2)CCNC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)
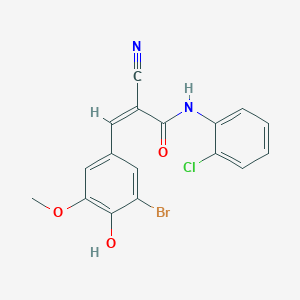
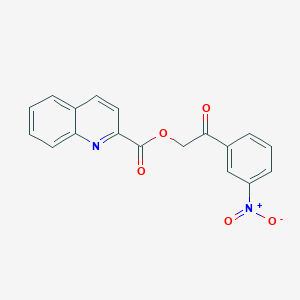
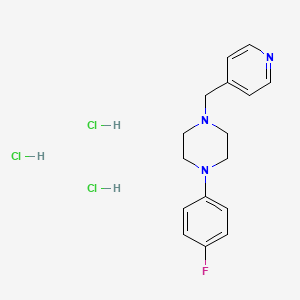
![methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2823813.png)
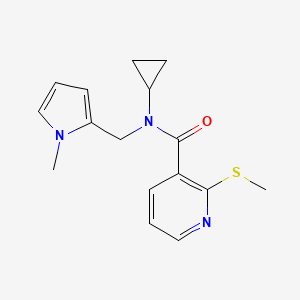
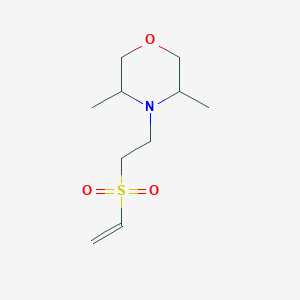
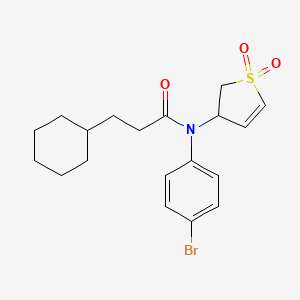
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2823817.png)

![2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2823820.png)
